REACTION_CXSMILES
|
[BH4-].[Na+].[NH2:3][C:4]1[C:9]([Cl:10])=[CH:8][C:7]([C:11](=[O:29])[CH2:12][NH:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=2)=[CH:6][C:5]=1[Cl:30]>CO>[NH2:3][C:4]1[C:9]([Cl:10])=[CH:8][C:7]([CH:11]([CH2:12][NH:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=2)[OH:29])=[CH:6][C:5]=1[Cl:30] |f:0.1|
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
1-(4-amino-3,5-dichlorophenyl)-2-[[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]ethanone
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1Cl)C(CNCCCCCCOCCC1=NC=CC=C1)=O)Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water (60 ml) and ethyl acetate (100 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to a gum which
|
Type
|
CUSTOM
|
Details
|
was purified by FCC
|
Type
|
WASH
|
Details
|
eluting with System C (90:10:1)
|
Type
|
CUSTOM
|
Details
|
to afford a product, which
|
Type
|
CUSTOM
|
Details
|
was triturated with hexane (2 ml)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1Cl)C(O)CNCCCCCCOCCC1=NC=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 mg | |
YIELD: CALCULATEDPERCENTYIELD | 10.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BH4-].[Na+].[NH2:3][C:4]1[C:9]([Cl:10])=[CH:8][C:7]([C:11](=[O:29])[CH2:12][NH:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=2)=[CH:6][C:5]=1[Cl:30]>CO>[NH2:3][C:4]1[C:9]([Cl:10])=[CH:8][C:7]([CH:11]([CH2:12][NH:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=2)[OH:29])=[CH:6][C:5]=1[Cl:30] |f:0.1|
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
1-(4-amino-3,5-dichlorophenyl)-2-[[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]ethanone
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1Cl)C(CNCCCCCCOCCC1=NC=CC=C1)=O)Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water (60 ml) and ethyl acetate (100 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to a gum which
|
Type
|
CUSTOM
|
Details
|
was purified by FCC
|
Type
|
WASH
|
Details
|
eluting with System C (90:10:1)
|
Type
|
CUSTOM
|
Details
|
to afford a product, which
|
Type
|
CUSTOM
|
Details
|
was triturated with hexane (2 ml)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1Cl)C(O)CNCCCCCCOCCC1=NC=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 mg | |
YIELD: CALCULATEDPERCENTYIELD | 10.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |